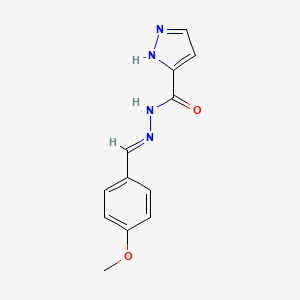

(E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.254. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as semicarbazones and oxadiazoles, have biological activity against many common species of bacteria . They also exhibit anti-inflammatory, antimicrobial, anti-convulsant, and hypoglycemic activities .

Mode of Action

The reaction between 4-methoxybenzaldehyde and semicarbazide, which results in the formation of (e)-2-(4-methoxybenzylidene)hydrazinecarboxamide (a semicarbazone), has been studied . This reaction involves several elementary steps, including intermediate and transition states . The cyclization of the semicarbazone was found via two routes .

Biochemical Pathways

Compounds containing the 1,3,4-oxadiazole ring system, which is a product of the cyclization of the semicarbazone, have been shown to interfere with insect’s chitin biosynthesis .

Result of Action

Similar compounds, such as semicarbazones and oxadiazoles, have been shown to exert anti-inflammatory, antimicrobial, anti-convulsant, and hypoglycemic activities .

Action Environment

One study investigated the corrosion behavior of carbon steel in 1m hydrochloric acid solution in the presence and absence of a similar compound, (e)-4-((4-methoxybenzylidene)amino)-3-methyl-1h-1,2,4-triazole-5(4h)-thione . The study found that the compound showed 92.15% inhibition efficiency at its optimum concentration of 5 x 10-2M at 303K, and this efficiency decreased at higher temperatures .

Actividad Biológica

(E)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

- Molecular Formula : C12H12N4O2

- Molecular Weight : 244.25 g/mol

- CAS Number : 1284268-49-0

The structure includes a pyrazole ring, which is known for its diverse biological activities, and a methoxybenzylidene moiety that may enhance its pharmacological properties.

Synthesis

The synthesis typically involves the condensation of 4-methoxybenzaldehyde with 1H-pyrazole-5-carbohydrazide. The reaction is generally carried out under acidic or basic conditions in solvents like ethanol or methanol, followed by purification methods such as recrystallization.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains demonstrated promising results:

| Compound | Target Strain | MIC (µg/mL) | Standard Drug | Inhibition (%) |

|---|---|---|---|---|

| Compound A | Staphylococcus aureus | 32 | Methicillin | 90 |

| Compound B | Escherichia coli | 64 | Ampicillin | 85 |

| Compound C | Bacillus subtilis | 16 | Norfloxacin | 95 |

These results indicate that modifications in the structure can lead to enhanced antimicrobial activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies revealed:

| Cell Line | Compound Concentration (µM) | Viability (%) | Control Viability (%) |

|---|---|---|---|

| A549 (Lung cancer) | 100 | 66 | 100 |

| MCF-7 (Breast cancer) | 50 | 75 | 100 |

These findings suggest that the compound exhibits cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapy .

The biological activity of this compound may be attributed to its interaction with specific biological targets. It is hypothesized that the compound binds to enzymes or receptors involved in cell proliferation and apoptosis, leading to the observed anticancer effects. Molecular docking studies have indicated favorable interactions with target proteins, suggesting a potential pathway for therapeutic application .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against multidrug-resistant strains. The results highlighted the compound's effectiveness in inhibiting growth compared to standard antibiotics .

- Anticancer Potential : Another research focused on the cytotoxic effects of this compound on A549 lung adenocarcinoma cells. The study reported a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) can be synthesized by following established literature procedures . The synthesis involves combining 5-methyl-1H-pyrazole-3-carbohydrazide with 4-methoxybenzaldehyde in ethanol, using acetic acid as a catalyst, and then refluxing the mixture . The resulting product is purified through recrystallization from ethanol .

Key characterization methods include:

- FT-IR Spectroscopy: This identifies functional groups, with a characteristic NH stretch reported at 3214 cm⁻¹ .

- NMR Spectroscopy: Used to confirm the molecular structure .

- ESI-MS Spectrometry: This is used to determine the molecular mass .

- X-ray Crystallography: Provides detailed structural data, including bond lengths and angles .

Anti-Diabetic Potential

Molecular docking studies suggest that E-MBPC can be designed as a potential anti-diabetic agent .

Computational Studies and Stability

Computational studies reveal important insights into the stability and reactivity of E-MBPC . NBO (Natural Bond Orbital) calculations support the high stability of E-MBPC in solution . Frontier orbital studies suggest a low reactivity for E-MBPC in both gas and aqueous phases, especially when compared to its derivative, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide .

Related Compounds: A2K10

Another compound, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one (A2K10), has shown potential as a therapeutic compound with various applications .

A2K10 has demonstrated promise as an anti-Alzheimer’s, antiepileptic, antiparkinsonian, and analgesic therapeutic compound . In silico studies, including virtual screening and molecular docking, have been conducted to evaluate its therapeutic effects .

Pharmacological evaluations of A2K10:

- Anti-Alzheimer's Activity: A2K10 decreased escape latency in the Morris water test and increased spontaneous alteration behavior in the Y-maze test, suggesting it can improve cognitive functions .

- Antiepileptic Effects: A2K10 delayed the onset of pentylenetetrazole-induced seizures and reduced the duration of tonic-clonic convulsions in mice .

- Anti-Parkinsonian Potential: A2K10 significantly prolonged hanging time and reduced tardive dyskinesia in a haloperidol-induced Parkinson’s disease model .

- Analgesic Properties: A2K10 extended latency in hot-plate hyperalgesia and increased the paw-withdrawal threshold in mechanical allodynia tests .

Safety Information

N'-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is classified under GHS (Globally Harmonized System) as a hazardous substance with the following warnings :

Propiedades

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-18-10-4-2-9(3-5-10)8-14-16-12(17)11-6-7-13-15-11/h2-8H,1H3,(H,13,15)(H,16,17)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYCQLAOTRHYGY-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.